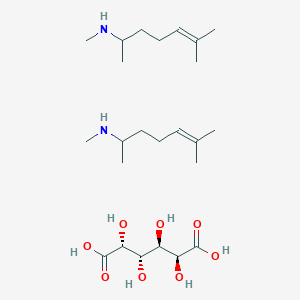

Isometheptene mucate

Description

Properties

CAS No. |

7492-31-1 |

|---|---|

Molecular Formula |

C15H29NO8 |

Molecular Weight |

351.39 g/mol |

IUPAC Name |

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

InChI Key |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Other CAS No. |

7492-31-1 |

Related CAS |

503-01-5 (Parent) |

Synonyms |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

Origin of Product |

United States |

Pharmacological Foundations of Isometheptene Mucate

Elucidating the Mechanism of Action of Isometheptene (B1672259) Mucate

The primary mechanism of action for isometheptene is the activation of the sympathetic nervous system, which in turn leads to the constriction of smooth muscles in blood vessels. wikipedia.orgnih.gov This effect is achieved through its influence on adrenergic receptors, which are key components of the sympathetic response. wikipedia.orgdrugbank.com

Sympathomimetic Actions and Adrenergic Receptor Engagement

Isometheptene is classified as an indirect-acting sympathomimetic agent. nih.govdrugbank.com Its effects are largely mediated by its interaction with the body's own catecholamines, such as norepinephrine (B1679862) and epinephrine. wikipedia.orgnih.gov

Isometheptene exhibits a mixed mechanism of sympathetic activation, involving both indirect and direct actions. nih.gov The primary mechanism is indirect, where the drug increases the concentration of endogenous catecholamines in the synaptic cleft. drugbank.comnih.gov This can occur through the displacement of stored norepinephrine from presynaptic vesicles or by inhibiting their reuptake. drugbank.comyoutube.com

| Mechanism Type | Description | Key Molecules Involved | Primary Effect |

|---|---|---|---|

| Indirect Action | Displaces stored catecholamines from presynaptic nerve terminals into the synapse. drugbank.com This is considered its main mechanism. | Norepinephrine, Epinephrine, Tyramine drugbank.comnih.gov | Increased availability of neurotransmitters to activate adrenergic receptors. |

| Direct Action | Binds to and directly stimulates adrenergic receptors, particularly α1-adrenoceptors. nih.gov This action is considered secondary. | (S)-Isometheptene, α1-adrenoceptors nih.gov | Direct activation of smooth muscle cell receptors leading to vasoconstriction. |

A significant aspect of isometheptene's indirect sympathomimetic action is its ability to displace stored catecholamines, such as norepinephrine, from vesicles within presynaptic neurons. nih.govdrugbank.com This action is often compared to that of tyramine. drugbank.comnih.gov Once displaced, these catecholamines are released into the synapse, where they can bind to and activate postsynaptic adrenergic receptors on smooth muscle cells, leading to vasoconstriction. wikipedia.orgnih.gov This tyramine-like effect is a hallmark of many indirect-acting sympathomimetic amines and is central to the pharmacological profile of isometheptene. nih.govyoutube.com

Cellular and Subcellular Mechanisms of Vasoconstriction

The vasoconstriction induced by isometheptene is a direct result of the contraction of vascular smooth muscle cells. This process is initiated by the binding of catecholamines (released by isometheptene's indirect action) to adrenergic receptors on the cell surface, triggering a cascade of intracellular events. wikipedia.orgnih.gov

The activation of α1-adrenergic receptors on vascular smooth muscle by norepinephrine is a key step. cvphysiology.comwikipedia.org These receptors are G-protein coupled receptors (GPCRs), specifically linked to Gq proteins. cvphysiology.comwikipedia.org Upon agonist binding, the Gq protein activates the enzyme phospholipase C (PLC). wikipedia.orgyoutube.com

PLC then cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net IP3 diffuses through the cytoplasm to the sarcoplasmic reticulum, where it binds to IP3 receptors, causing the release of stored calcium ions (Ca2+) into the cytosol. nih.govresearchgate.net

| Step | Component | Function | Reference |

|---|---|---|---|

| 1 | Norepinephrine | Binds to α1-adrenergic receptors on smooth muscle cells. | cvphysiology.comwikipedia.org |

| 2 | α1-Adrenergic Receptor (Gq-coupled) | Activates the Gq protein upon ligand binding. | cvphysiology.comwikipedia.org |

| 3 | Phospholipase C (PLC) | Activated by the Gq protein; cleaves PIP2. | wikipedia.orgyoutube.com |

| 4 | Inositol Trisphosphate (IP3) | Binds to receptors on the sarcoplasmic reticulum, triggering Ca2+ release. | nih.govresearchgate.net |

| 5 | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC), contributing to the contractile response. | cvphysiology.com |

The increase in intracellular calcium concentration is the critical trigger for smooth muscle contraction. nih.govresearchgate.net The released Ca2+ ions bind to a protein called calmodulin. researchgate.netnih.gov The Ca2+-calmodulin complex then activates another enzyme, myosin light chain kinase (MLCK). nih.govnih.gov

Activated MLCK phosphorylates the regulatory light chain of myosin, a key protein in the muscle's contractile apparatus. nih.govnih.gov This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and leading to smooth muscle contraction and, consequently, vasoconstriction. nih.govdrugbank.com The process is reversed by myosin light chain phosphatase, which dephosphorylates the myosin light chain, leading to relaxation. nih.gov

Enantiomer-Specific Pharmacological Profiles

The two enantiomers of Isometheptene exhibit a significant difference in their affinity for the Imidazoline-1 (I1) receptor. The (R)-enantiomer demonstrates a strong and selective binding affinity for I1 receptors, which are involved in the central regulation of blood pressure. In contrast, the (S)-enantiomer shows very weak binding to these receptors. google.comgoogle.com Binding studies have quantified this difference, indicating that the (R)-isomer is a potent ligand for the I1 receptor site, suggesting a potential role in centrally mediated antihypertensive effects. google.com

Interactive Data Table: Binding Affinity of Isometheptene Enantiomers for I1 Receptors

| Enantiomer | Binding Affinity (Ki) | Receptor |

|---|---|---|

| (R)-Isometheptene | 18 nM | Imidazoline-1 (I1) |

| (S)-Isometheptene | 1100 nM | Imidazoline-1 (I1) |

Data sourced from binding profile studies. google.comgoogle.com

The cardiovascular effects of racemic Isometheptene, particularly its vasopressor (blood pressure increasing) responses, are predominantly mediated by the (S)-enantiomer. springermedizin.de Pharmacological analysis shows that (S)-Isometheptene produces significantly greater vasopressor responses compared to its (R)-counterpart. springermedizin.de The mechanism behind this is a mixed sympathomimetic action, involving both an indirect, tyramine-like effect (promoting the release of norepinephrine) and a direct stimulation of α1-adrenoceptors on vascular smooth muscle. springermedizin.denih.gov In contrast, the vascular effects of (R)-Isometheptene are almost exclusively due to the indirect tyramine-like action and are of a lesser magnitude. nih.gov While both enantiomers can increase heart rate, the vasopressor activity of (S)-Isometheptene is the primary contributor to the racemate's cardiovascular impact. springermedizin.de

Interactive Data Table: Cardiovascular Profile of Isometheptene Enantiomers

| Enantiomer | Primary Mechanism of Vasoaction | Cardiovascular Impact |

|---|---|---|

| (S)-Isometheptene | Mixed: Indirect (tyramine-like) and Direct (α1-adrenoceptor stimulation) | Potent vasopressor effects |

| (R)-Isometheptene | Indirect (tyramine-like) only | Less potent vasopressor effects |

Findings based on comparative pharmacological studies in rats. springermedizin.denih.gov

The Imidazoline-1 (I1) receptor, for which (R)-Isometheptene has a high affinity, utilizes a distinct signaling pathway that differs from conventional G-protein coupled receptor cascades. nih.govresearchgate.net Activation of the I1 receptor does not lead to the stimulation or inhibition of adenylyl or guanylyl cyclases, nor does it induce rapid calcium fluxes or inositol phospholipid hydrolysis. nih.govresearchgate.net Instead, the I1 receptor is coupled to the hydrolysis of phosphatidylcholine. nih.gov This action triggers the generation of several downstream effectors, including the second messenger diacylglycerol, as well as arachidonic acid and its metabolites, the eicosanoids. nih.govresearchgate.netnih.gov Additional cellular responses linked to I1 receptor signaling include the inhibition of the Na+/H+ exchanger and the induction of genes responsible for catecholamine synthesis. nih.govresearchgate.net The signaling pathways associated with the I1 receptor show similarities to those of the neurocytokine receptor family. researchgate.netwikipedia.org

Interactive Data Table: I1 Receptor Signaling Pathway

| Receptor Activation | Primary Transduction Mechanism | Key Downstream Effectors/Responses |

|---|---|---|

| I1-Imidazoline Receptor | Phosphatidylcholine-selective phospholipase C (PC-PLC) activation | Diacylglycerol, Arachidonic Acid, Eicosanoids |

| Inhibition of Na+/H+ exchange | ||

| Induction of catecholamine synthetic enzyme genes |

Based on studies of cellular events triggered by I1-imidazoline receptor occupancy. nih.govresearchgate.netnih.gov

Pharmacodynamics of Isometheptene Mucate

This compound functions as a sympathomimetic amine, and its primary therapeutic action in the context of vascular headaches stems from its ability to constrict dilated cranial and cerebral arterioles. rxlist.comdrugs.comglobalrph.com This vasoconstrictive property arises from the activation of the sympathetic nervous system. drugbank.comwikipedia.org The compound interacts with cell surface adrenergic receptors, leading to the activation of smooth muscle in the blood vessel walls. drugbank.comwikipedia.org This activation initiates a signal transduction cascade that results in an increase in intracellular calcium, causing the smooth muscle to contract and the blood vessel to narrow. drugbank.com By constricting these painfully dilated vessels during a migraine or tension headache, Isometheptene is thought to reduce the stimuli that lead to the headache pain. rxlist.comglobalrph.com

Neurogenic dural vasodilation, largely mediated by the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, is a key process in the pathophysiology of migraine. nih.govnih.gov Many modern anti-migraine therapies, such as triptans and CGRP receptor antagonists (gepants), exert their effects by inhibiting this process. nih.govnih.gov However, research into the mechanism of Isometheptene reveals a significant point of differentiation. Studies using a rat cranial window model, a predictive model for anti-migraine action, have shown that neither racemic Isometheptene nor its individual enantiomers reduce the dural vasodilation caused by the release of endogenous CGRP. nih.gov This finding suggests that Isometheptene's therapeutic effect is not mediated by the prejunctional inhibition of CGRP release or the direct antagonism of CGRP-induced vasodilation, distinguishing its mechanism from that of triptans and gepants. nih.govnih.gov

Systemic Sympathomimetic Responses and Their Physiological Manifestations

This compound functions as an indirect-acting sympathomimetic agent. nih.govnih.govresearchgate.net Its mechanism of action involves the displacement of catecholamines, such as norepinephrine, from neuronal storage vesicles. nih.govnih.gov This release of norepinephrine into the synapse leads to the activation of adrenergic receptors on target tissues, mimicking the effects of the body's natural "fight or flight" response. nih.govnih.govresearchgate.netnih.gov The primary physiological manifestation of this action is the constriction of dilated cranial and cerebral arterioles, which is central to its therapeutic application. eur.nl

Research into the cardiovascular effects of isometheptene has provided significant insights into its sympathomimetic properties, particularly through the study of its individual enantiomers, (S)-isometheptene and (R)-isometheptene, in animal models.

Detailed Research Findings

A key study conducted in pithed rats elucidated the distinct cardiovascular profiles of the two enantiomers. nih.gov The baseline mean heart rate and diastolic blood pressure in the subjects were 260 ± 6 beats/min and 64 ± 1 mmHg, respectively. nih.gov Both enantiomers were found to be equipotent in producing a tachycardic (heart rate increasing) response. However, their effects on blood pressure differed significantly.

The (S)-isometheptene enantiomer demonstrated a more pronounced, dose-dependent vasopressor (blood pressure increasing) response compared to the (R)-enantiomer. This suggests that the (S)-enantiomer is a more potent vasoconstrictor. Further investigation revealed that the two enantiomers exert their effects through different mechanisms:

(S)-Isometheptene: Exhibits a mixed sympathomimetic action . This includes both an indirect, tyramine-like effect (promoting norepinephrine release) and a direct stimulation of α1-adrenoceptors on vascular smooth muscle. nih.gov

(R)-Isometheptene: Displays an exclusively tyramine-like action , lacking the direct α1-adrenoceptor stimulation seen with its counterpart. nih.gov

The administration of specific antagonists was used to further dissect these mechanisms. The tachycardic response to (S)-isometheptene was abolished by the β-adrenoceptor antagonist, propranolol, indicating that the increase in heart rate is mediated by β-adrenergic receptors. nih.gov Conversely, the vasopressor response to (S)-isometheptene was almost completely eliminated by the α1-adrenoceptor antagonist, prazosin, confirming the role of these receptors in vasoconstriction. nih.gov

Furthermore, pretreatment with reserpine, a drug that depletes catecholamine stores, abolished the tachycardic responses to (S)-isometheptene and attenuated its vasopressor effects. nih.gov This provides strong evidence for the indirect, norepinephrine-releasing action of isometheptene. nih.gov

In vivo studies on the effects of intravenous administration of the isometheptene enantiomers on mean arterial pressure (MAP) in a closed cranial window model in rats provided further quantitative data. nih.gov With a baseline MAP of 92 ± 5 mmHg, (S)-isometheptene produced a more significant increase in MAP compared to both the racemate (the mixture of both enantiomers) and (R)-isometheptene. nih.gov

Data Tables

Comparative Vasopressor Responses of Isometheptene Enantiomers

This table illustrates the mean arterial pressure (MAP) changes in response to intravenous administration of Isometheptene enantiomers and the racemate in rats.

| Compound | Mean Arterial Pressure Increase (mmHg) |

|---|---|

| (S)-Isometheptene | 39 ± 7 |

| Isometheptene Racemate | 27 ± 4 |

| (R)-Isometheptene | 23 ± 4 |

Data sourced from Labastida-Ramírez et al., 2019. nih.gov

Effect of Antagonists on (S)-Isometheptene Induced Cardiovascular Responses

This table summarizes the effects of various antagonists on the tachycardic and vasopressor responses induced by (S)-Isometheptene in pithed rats.

| Antagonist | Effect on Tachycardic Response | Effect on Vasopressor Response |

|---|---|---|

| Propranolol | Abolished | Unaffected |

| Prazosin | Unaffected | Practically Abolished |

| Reserpine | Abolished | Attenuated |

Data sourced from Labastida-Ramírez et al., 2017. nih.gov

Preclinical and Translational Research on Isometheptene Mucate

In Vitro Pharmacological Characterization

In vitro studies have been crucial in dissecting the direct effects of isometheptene (B1672259) and its isomers on vascular tissues and identifying their molecular targets.

To evaluate the direct vasoactive properties of isometheptene, its enantiomers were tested on isolated human blood vessel segments. nih.gov This research aimed to characterize their effects on arteries relevant to migraine pathophysiology, such as the middle meningeal artery, while also assessing their profile on other vessels like coronary arteries to understand potential cardiovascular effects. researchgate.netnih.gov

In these organ bath studies, neither the (R)- nor the (S)-isometheptene enantiomer induced significant contractions in human proximal and distal coronary arteries or the saphenous vein. researchgate.netnih.gov A key finding was the relative lack of contractile effect on the human coronary artery, suggesting a safer peripheral vascular profile compared to other migraine treatments. researchgate.netnih.gov In the human middle meningeal artery, the enantiomers only produced a contractile response at the highest tested concentration (100 μM). nih.govnih.gov This is in contrast to the in vivo observation of meningeal vasoconstriction in rats, which suggests that isometheptene's vasoconstrictor action in a physiological setting is likely indirect, possibly through a tyramine-like effect on sympathetic nerves, which is absent in the isolated in vitro setup. nih.gov

Table 1: Contractile Effects of Isometheptene Enantiomers on Isolated Human Blood Vessels

| Blood Vessel | (R)-Isometheptene Response | (S)-Isometheptene Response |

|---|---|---|

| Middle Meningeal Artery | Contraction only at high concentration (100 μM) | Contraction only at high concentration (100 μM) |

| Proximal Coronary Artery | No significant contraction | No significant contraction |

| Distal Coronary Artery | No significant contraction | No significant contraction |

| Saphenous Vein | No significant contraction | No significant contraction |

Source: Adapted from Labastida-Ramírez et al., 2019. nih.gov

To elucidate the molecular mechanism of action, racemic isometheptene and its individual isomers underwent extensive screening against a wide array of biological targets, including receptors, enzymes, ion channels, and transporters. google.comtonixpharma.com This screening revealed that isometheptene does not have a significant affinity for adrenergic receptors, which was a notable finding given its classification as a sympathomimetic agent. google.comgoogle.com

The most significant discovery from this screening was the identification of the imidazoline (B1206853) subtype 1 (I1) receptor as a primary molecular target. google.comgoogle.com Racemic isometheptene demonstrated over 95% inhibition of ligand binding to the I1 receptor at a concentration of 10 μM. google.comgoogle.com Subsequent investigation of the individual enantiomers showed a clear stereospecificity. The (R)-enantiomer, also known as TNX-201, binds to the I1 receptor with high affinity, whereas the (S)-enantiomer has a much lower affinity. eur.nlnih.gov Specifically, the (R)-isomer acts as a potent and selective agonist at I1 receptors. tonixpharma.comfirstwordpharma.com

Table 2: Binding Affinity of Isometheptene Enantiomers to the Imidazoline-1 (I1) Receptor

| Compound | Binding Affinity (Ki) |

|---|---|

| (R)-Isometheptene | 18 nM |

| (S)-Isometheptene | 1100 nM |

| Racemic Isometheptene | 42 nM |

In Vivo Animal Model Investigations

In vivo studies using various rat models have been instrumental in characterizing the physiological effects of isometheptene's enantiomers, particularly their cardiovascular impact and their potential mechanisms in pain modulation.

The pithed rat model, which eliminates central nervous system influences, is a standard for assessing direct and indirect cardiovascular drug effects. eur.nlnih.gov Studies in this model revealed significant differences between the isometheptene enantiomers. eur.nlresearchgate.net

While both the (R)- and (S)-enantiomers produced equivalent increases in heart rate (tachycardia), (S)-isometheptene caused significantly greater vasopressor responses (increases in blood pressure) compared to the (R)-isomer. researchgate.neteur.nl Further pharmacological analysis showed that the tachycardic effects were mediated by an indirect, tyramine-like action (displacing catecholamines), as they were abolished by reserpine. eur.nlresearchgate.net The vasopressor effect of the (S)-enantiomer, however, was found to be a mixed action: partly an indirect tyramine-like effect and partly a direct stimulation of α1-adrenoceptors. eur.nlnih.gov In contrast, the (R)-enantiomer's cardiovascular effects appear to be due exclusively to a tyramine-like action. eur.nlnih.govresearchgate.net These findings suggest that the (S)-isomer is likely responsible for the more pronounced cardiovascular liabilities associated with racemic isometheptene. tonixpharma.comnih.gov

Table 3: Summary of Cardiovascular Effects of Isometheptene Enantiomers in Pithed Rats

| Effect | (S)-Isometheptene | (R)-Isometheptene |

|---|---|---|

| Heart Rate Increase (Tachycardia) | Equipotent to (R)-isomer | Equipotent to (S)-isomer |

| Blood Pressure Increase (Vasopressor Response) | Greater response | Lesser, non-dose-dependent response |

| Mechanism of Action | Mixed: Tyramine-like & Direct α1-adrenoceptor stimulation | Exclusively Tyramine-like |

Source: Adapted from Labastida-Ramírez et al., 2017. eur.nlnih.govresearchgate.net

The rat neurogenic dural vasodilation model is a predictive in vivo model for antimigraine drugs, as it mimics the trigeminovascular system activation and calcitonin gene-related peptide (CGRP) release thought to occur during a migraine attack. nih.gov In this model, vasodilation of the middle meningeal artery is induced by electrical stimulation or by administering capsaicin (B1668287) or CGRP itself. nih.gov

When tested in this model, neither racemic isometheptene nor its individual enantiomers showed any ability to inhibit the dural vasodilation caused by either endogenous or exogenous CGRP. researchgate.netnih.gov This result indicates that the antimigraine mechanism of isometheptene is unlikely to involve the modulation of CGRP release from trigeminal nerves, a key mechanism for other classes of migraine drugs like triptans and gepants. nih.goveur.nl The site of its antimigraine action, therefore, likely lies elsewhere. researchgate.netnih.gov

Building on the in vitro finding that (R)-isometheptene is a potent I1 receptor agonist, further research explored the role of this receptor in pain modulation. tonixpharma.comtonixpharma.com Studies have shown that I1-receptor knockout mice exhibit a decreased pain threshold, suggesting the receptor's involvement in pain perception. eur.nltonixpharma.comnih.gov

Pharmacokinetic Profiling of Isometheptene Mucate Enantiomers

The pharmacokinetic properties of a chiral drug can significantly differ between its enantiomers, influencing both its efficacy and safety profile. For isometheptene, which is a racemic mixture of (R)- and (S)-enantiomers, understanding the distinct pharmacokinetic behavior of each isomer is crucial for characterizing its therapeutic effects. tonixpharma.com Preclinical research has been conducted to elucidate these differences, focusing on the development of stereospecific analytical methods and the evaluation of potential in vivo interconversion between the enantiomers.

Stereospecific Analytical Methodologies for Plasma Concentration Determination

The accurate determination of the plasma concentrations of individual isometheptene enantiomers requires the development and validation of stereospecific analytical methods. These methods are essential to separately quantify the (R)- and (S)-isomers in biological matrices.

One of the primary techniques employed for the chiral separation and quantification of isometheptene enantiomers is Liquid Chromatography-Mass Spectrometry (LC-MS) . An isomer-specific LC-MS method has been utilized in preclinical studies to analyze the pharmacokinetics of racemic and (R)-isometheptene in rats. tonixpharma.com While detailed validation parameters for this specific assay are not publicly available, the general approach involves the use of a chiral stationary phase (CSP) in the high-performance liquid chromatography (HPLC) system, which allows for the physical separation of the enantiomers before they are detected by the mass spectrometer.

Another analytical approach involves Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring a derivatization step to enhance the volatility and chromatographic properties of the analytes. dshs-koeln.de For alkylamines like isometheptene, derivatizing agents can be used to create diastereomers that are separable on a standard achiral GC column. One such derivatizing agent is R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), also known as Mosher's acid chloride, which reacts with the amine group of the enantiomers to form diastereomeric amides. researchgate.net These derivatives can then be separated and quantified by GC-MS. For isometheptene specifically, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the N-TFA derivative has also been reported as a suitable method for GC-MS analysis. dshs-koeln.de

A patent for an isometheptene isomer provides some details on an HPLC method used for the separation of the (R)-enantiomer. The conditions are summarized in the table below. google.com

Table 1: HPLC Conditions for the Separation of (R)-Isometheptene Enantiomer

| Parameter | Value |

| Column | Zorbax SB-CN |

| Dimensions | 25 mm x 4.6 mm, 5 µm |

| Mobile Phase | MPB-CAN MPA-0.1% TFA in water |

| Flow Rate | 1.0 ml/minute |

| Data sourced from patent US9403755B2 google.com |

The development of such stereospecific methods is a prerequisite for conducting meaningful pharmacokinetic studies that can distinguish the absorption, distribution, metabolism, and excretion profiles of each isometheptene enantiomer.

Evaluation of Enantiomeric Interconversion

In the case of this compound, preclinical studies in rats have been conducted to assess the potential for interconversion between the (R)- and (S)-enantiomers. The results from these studies have indicated that no isomeric conversion is observed between (R)- and (S)-isometheptene. tonixpharma.com This finding is significant as it simplifies the pharmacokinetic modeling of the drug and suggests that the distinct pharmacological activities observed for each enantiomer are inherent to that specific isomer and not a result of its conversion to the other. A patent document further corroborates that interconversion between (R)-isometheptene and (S)-isometheptene is not observed. google.com

Preclinical pharmacokinetic studies in rats have provided initial data on the profiles of the individual enantiomers after oral administration. The key pharmacokinetic parameters for racemic isometheptene and the (R)-isomer are presented in the table below.

Table 2: Pharmacokinetic Parameters of Isometheptene Enantiomers in Rats

| Compound | Tmax (Time to Peak Plasma Concentration) | T1/2 (Half-life) | Isomeric Conversion |

| Racemic Isometheptene | 15-20 minutes | 0.5 hours | Not applicable |

| (R)-Isometheptene | 15-20 minutes | 0.5 hours | Not observed |

| Data from a study in rats. tonixpharma.com |

Clinical Efficacy and Comparative Effectiveness Studies of Isometheptene Mucate

Therapeutic Applications in Primary Headache Disorders

Isometheptene (B1672259) mucate is a sympathomimetic amine that functions as a vasoconstrictor of cranial and cerebral arterioles. drugs.comdrugs.comrxlist.com This mechanism of action forms the basis of its application in the treatment of vascular headaches, including migraines. drugs.comdrugs.comrxlist.com It is most commonly formulated in combination with a mild sedative, dichloralphenazone (B1670458), and an analgesic, acetaminophen (B1664979), to address the multifaceted nature of headache pain. drugs.comdrugs.comrxlist.com

Efficacy of Isometheptene Mucate in Migraine Headache Management

A combination product containing this compound, dichloralphenazone, and acetaminophen has been evaluated for the acute treatment of migraine. nih.govresearchgate.netcapes.gov.br The rationale for this combination is to leverage the vasoconstrictive properties of this compound, the sedative effects of dichloralphenazone to reduce the emotional response to pain, and the analgesic action of acetaminophen. drugs.comdrugs.comrxlist.com

Clinical evidence suggests that this combination can be an effective option for migraine relief. researchgate.net A double-blind, crossover trial demonstrated the effectiveness of the isometheptene combination in treating migraine headaches. nih.gov The Food and Drug Administration (FDA) has classified the combination of this compound, dichloralphenazone, and acetaminophen as "possibly" effective for the treatment of migraine headache, indicating a need for further investigation to establish definitive efficacy. rxlist.com

Effectiveness in the Treatment of Tension-Type Headaches

The combination of this compound, dichloralphenazone, and acetaminophen is also indicated for the relief of tension headaches. drugs.comrxlist.com The vasoconstrictor action of this compound, combined with the pain-relieving and sedative components, aims to alleviate the symptoms of this type of headache. drugs.comdrugs.comrxlist.com While used for tension headaches, one study has indicated that the (R)-enantiomer of isometheptene was not found to be effective in the treatment of episodic tension-type headache. researchgate.net

Responsiveness in Mild-to-Moderate Headache Episodes

The timing of administration appears to be a key factor in the effectiveness of this compound-containing preparations. Early intervention in the course of a mild-to-moderate migraine attack may lead to an improved therapeutic response. nih.govresearchgate.netcapes.gov.br For individuals whose headaches are in the mild to moderate range, non-triptan medications like the isometheptene combination may be beneficial. nih.govresearchgate.netcapes.gov.br

Comparative Clinical Trials with Alternative Therapies

To better understand the therapeutic positioning of this compound, it is essential to examine its efficacy in relation to other classes of headache medications.

Head-to-Head Comparisons with Triptan-Class Medications

A key multicenter, double-blind, randomized, parallel-group study directly compared the efficacy and safety of a combination product of this compound, dichloralphenazone, and acetaminophen with sumatriptan (B127528) succinate (B1194679) for the early treatment of mild-to-moderate migraine attacks. nih.govresearchgate.netcapes.gov.br The study involved 137 enrolled patients, with efficacy data available for 126 participants. nih.govcapes.gov.br

The results of this trial showed no statistically significant difference in the patient's response to treatment between the two active agents. nih.govresearchgate.netcapes.gov.br Global analysis of efficacy was similar for both the isometheptene combination and sumatriptan. nih.govcapes.gov.br Interestingly, while headache recurrence over a 24-hour period was not significantly different between the groups for those who initially responded within four hours, the recurrence was statistically significantly more severe in the sumatriptan-treated patients. nih.govresearchgate.netcapes.gov.br Furthermore, improvement in functional disability was generally better in the group receiving the this compound combination. nih.govresearchgate.netcapes.gov.br These findings suggest that the isometheptene combination may have a slight advantage when compared to sumatriptan in the early treatment of mild-to-moderate migraine. nih.govcapes.gov.br

Table 1: Comparative Efficacy of this compound Combination vs. Sumatriptan in Mild-to-Moderate Migraine

| Efficacy Endpoint | This compound Combination | Sumatriptan Succinate | Statistical Significance |

| Patient's Response to Treatment | Similar to Sumatriptan | Similar to Isometheptene Combination | No significant difference nih.govresearchgate.netcapes.gov.br |

| Headache Recurrence (at 24h) | Not significantly different | Not significantly different | No significant difference nih.govresearchgate.netcapes.gov.br |

| Severity of Recurrent Headache | Less severe | More severe | Statistically significant nih.govresearchgate.netcapes.gov.br |

| Improvement in Functional Disability | Generally better | --- | --- |

| Global Analysis of Efficacy | Similar to Sumatriptan | Similar to Isometheptene Combination | Similar nih.govcapes.gov.br |

Data derived from a multicenter, double-blind, randomized, parallel-group study. nih.govresearchgate.netcapes.gov.br

Relative Effectiveness Compared to Other Analgesic Combinations

Clinical research has sought to determine the relative effectiveness of this compound-containing formulations against other established treatments for headache. A significant multicenter, double-blind, randomized, parallel-group study compared the efficacy of a combination product containing this compound, dichloralphenazone, and acetaminophen with sumatriptan succinate for the early treatment of mild-to-moderate migraine. nih.gov

Isometheptene-containing compounds are considered reasonable therapeutic options for migraine, alongside other treatments like intranasal dihydroergotamine. researchgate.net When compared with other common analgesics in user-reported ratings, the combination of acetaminophen, dichloralphenazone, and this compound received a high average positive effect score for headache treatment. drugs.com

| Severity of Recurrent Headache | Less severe | Statistically significantly more severe | For patients experiencing recurrence, headaches were more severe in the sumatriptan group. nih.gov |

Efficacy of this compound in Fixed-Dose Combination Therapies

This compound is primarily utilized in fixed-dose combination therapies for the management of tension and vascular headaches. drugs.comrxlist.comwikipedia.org These formulations typically pair this compound with an analgesic and a mild sedative. rxlist.com The most common combination includes acetaminophen and dichloralphenazone. drugs.comrxlist.com This multi-component approach is designed to address various facets of a headache episode simultaneously. rxlist.com The Food and Drug Administration (FDA) has classified the indication for the combination in treating migraine headache as "possibly" effective, noting that final classification requires further investigation. drugs.comrxlist.com

Contribution of this compound in Multi-Component Formulations

In multi-component headache therapies, each active ingredient has a distinct role. The primary contribution of this compound stems from its pharmacological classification as a sympathomimetic amine. drugs.comwikipedia.org

This compound : Its mechanism of action involves the constriction of dilated cranial and cerebral arterioles. drugs.comrxlist.com This vasoconstriction is believed to reduce the stimuli that lead to vascular headaches. pccarx.com This action arises from the activation of the sympathetic nervous system. wikipedia.orgdrugbank.com

Dichloralphenazone : This component acts as a mild sedative. Its function is to reduce the patient's emotional reaction and anxiety associated with the pain of both vascular and tension headaches. drugs.comrxlist.com

Acetaminophen : As a widely used analgesic, acetaminophen works by raising the threshold to painful stimuli. drugs.comrxlist.com This action provides a general analgesic effect against various types of headaches. rxlist.com

Table 2: Component Contributions in Isometheptene Fixed-Dose Therapy

| Component | Pharmacological Class | Primary Contribution to Therapy |

|---|---|---|

| This compound | Sympathomimetic Amine | Constricts dilated cranial blood vessels to address the vascular component of headaches. drugs.comrxlist.comwikipedia.org |

| Dichloralphenazone | Mild Sedative | Reduces the emotional and anxiety response to headache pain. drugs.comrxlist.com |

| Acetaminophen | Analgesic | Raises the pain threshold, exerting a direct pain-relieving effect. drugs.comrxlist.com |

Analysis of Synergistic and Additive Therapeutic Effects

The rationale for combining this compound with other agents like acetaminophen and dichloralphenazone is based on achieving a more comprehensive therapeutic effect than could be obtained from a single agent. This multi-pronged approach targets different aspects of the headache syndrome simultaneously, suggesting an additive or potentially synergistic relationship between the components.

The combination of isometheptene, an indirect-acting sympathomimetic vasoconstrictor; dichloralphenazone, a mild sedative; and acetaminophen, a centrally acting analgesic, has been shown to be effective in relieving migraine headaches in multiple placebo-controlled trials. researchgate.net The therapeutic strategy is to address the physiological, perceptual, and emotional dimensions of the headache:

Vascular Action : this compound directly targets the vasodilation of cranial arterioles, a key element in vascular headaches. drugs.comrxlist.com

Pain Modulation : Acetaminophen acts on the central nervous system to increase the pain threshold. rxlist.com

Emotional Reaction : Dichloralphenazone helps to mitigate the emotional distress that often accompanies severe headache pain. rxlist.com

By addressing these different pathways concurrently, the combination aims to provide more complete and effective relief. The principle of using combination analgesics to achieve a greater effect is well-established in headache treatment. For instance, studies on other combination analgesics have shown that the addition of an adjuvant like caffeine (B1668208) can significantly increase the analgesic potency of a simple analgesic. taylorandfrancis.com This supports the concept that combining mechanistically different compounds, as seen in the isometheptene formulation, can produce a more robust therapeutic outcome.

Adverse Event Profiles and Safety Considerations for Isometheptene Mucate

Cardiovascular Safety of Isometheptene (B1672259) Mucate

The cardiovascular effects of isometheptene are a primary area of concern due to its sympathomimetic action. google.com It is contraindicated in patients with cardiovascular or cerebrovascular insufficiency, including those with a recent history of myocardial infarction or stroke, as well as those with hypertension, organic heart disease, and peripheral vascular disease. wikidoc.orgdrugs.comrxlist.com

Isometheptene's mechanism of action involves the activation of the sympathetic nervous system, leading to the constriction of dilated cranial and cerebral arterioles. benchchem.comdrugs.com This vasoconstriction is achieved through interaction with adrenergic receptors on smooth muscle cells. benchchem.com The sympathomimetic effects of isometheptene can lead to both hypertension (high blood pressure) and tachycardia (rapid heart rate). spectrumchemical.com

While isometheptene is used to constrict dilated cranial blood vessels to alleviate headache pain, this same vasoconstrictive property carries a risk of adverse cerebrovascular events. researchgate.net There have been case reports of acute intracranial vasoconstriction following the use of isometheptene. researchgate.netresearchgate.net

A significant concern is the potential for intracranial hemorrhage. One case report detailed a massive intracerebral hemorrhage in a 45-year-old woman with no prior stroke risk factors after she ingested a large quantity of a combination product containing isometheptene mucate, dichloralphenazone (B1670458), and acetaminophen (B1664979). researchgate.netresearchgate.net This highlights the potential for severe cerebrovascular complications, particularly with excessive use. researchgate.net Due to these risks, including vasospasm and intracerebral hemorrhage, isometheptene-containing products have been subject to regulatory scrutiny. benchchem.com

The sympathomimetic action of isometheptene can also impact the heart muscle. Potential myocardial effects include anginal pain, palpitations, and in severe cases, cardiac arrest. spectrumchemical.com While less common, the possibility of myocarditis (inflammation of the heart muscle) has been raised in the context of drugs that can trigger hypersensitivity reactions or have direct cardiotoxic effects.

One case report described a patient who developed acute necrotizing eosinophilic myocarditis, where the use of an antimigraine medication containing this compound was considered a possible trigger. researchgate.net Although a direct causal link was not definitively established, it underscores the need for vigilance regarding potential cardiac inflammatory responses. Myocarditis can present with a wide spectrum of severity, from mild symptoms to acute heart failure, and viral illnesses are the most common cause. racgp.org.au

Isometheptene is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers): (R)-isometheptene and (S)-isometheptene. researchgate.net Research has shown that these enantiomers have different pharmacological profiles, which may translate to different cardiovascular risks. eur.nlnih.gov

Studies in rats have demonstrated that (S)-isometheptene produces more pronounced vasopressor responses compared to (R)-isometheptene. researchgate.netresearchgate.netnih.gov The cardiovascular effects of the enantiomers are attributed to different mechanisms: (S)-isometheptene has a mixed sympathomimetic action (both direct and indirect), while (R)-isometheptene acts exclusively through an indirect, tyramine-like mechanism. eur.nlnih.govresearchgate.net

These findings suggest that (R)-isometheptene may have a more favorable cardiovascular safety profile due to its reduced vasopressor effects. researchgate.neteur.nlnih.govresearchgate.net Specifically, the slight increase in mean arterial pressure produced by (R)-isometheptene suggests it may not be directly associated with the intracranial vasoconstriction seen with the racemic mixture. researchgate.netnih.gov Further research into the clinical implications of these differences is warranted.

Interactive Table: Cardiovascular Effects of Isometheptene Enantiomers in Animal Models

| Enantiomer | Vasopressor Response | Tachycardic Response | Proposed Mechanism of Action | Potential Cardiovascular Risk |

|---|---|---|---|---|

| (S)-Isometheptene | More pronounced | Equipotent to (R)-isomer | Mixed sympathomimetic (direct and indirect) | Higher |

| (R)-Isometheptene | Less pronounced | Equipotent to (S)-isomer | Indirect sympathomimetic (tyramine-like) | Lower |

Hepatic and Renal Considerations

Caution is advised when using isometheptene in patients with hepatic or renal disease. drugs.comrxlist.com While isometheptene itself is a concern, the primary issue often arises from its inclusion in combination products, particularly with acetaminophen.

Isometheptene is frequently combined with acetaminophen and other substances like dichloralphenazone or caffeine (B1668208). benchchem.comwikidoc.org Acetaminophen is a well-known hepatotoxin, especially at high doses. wikidoc.org Products containing this combination carry a black box warning regarding the risk of severe liver damage. wikidoc.orgwikidoc.org

Severe liver injury, sometimes leading to liver transplant and death, has been associated with the use of acetaminophen at doses exceeding 4,000 milligrams per day, and often in conjunction with other acetaminophen-containing products. wikidoc.orgdrugs.com The risk of hepatotoxicity is a critical consideration, and patients should be educated about the potential for liver damage with excessive use of these combination products. wikidoc.org In cases of acute overdose, dose-dependent, potentially fatal hepatic necrosis is the most serious adverse effect. drugs.com

Table: Compound Names

| Compound Name |

|---|

| This compound |

| Acetaminophen |

| Dichloralphenazone |

| Caffeine |

| Dipyrone |

| Ibuprofen |

| Butalbital |

| Sumatriptan (B127528) |

| Metoclopramide |

| Prazosin |

| Rauwolscine |

| Propranolol |

| Ritanserin |

| Reserpine |

| Naproxen |

| Flurbiprofen |

| Meclofenamate |

| Diclofenac |

| Ketorolac |

| Ergotamine |

| Dihydroergotamine |

| (R)-isometheptene |

Impact of this compound on Renal Function

The use of this compound is contraindicated in individuals with severe renal disease. wikidoc.orgmims.com While direct, comprehensive studies detailing the specific mechanisms of isometheptene-induced renal toxicity are limited, the contraindication is a primary safety consideration. Caution is particularly advised for elderly patients, who are more likely to have age-related declines in renal function. wikidoc.orgdrugs.com

Much of the data on renal adverse effects comes from studies of combination products that include this compound, acetaminophen, and sometimes dichloralphenazone or caffeine. In these formulations, acetaminophen is linked to specific renal side effects. Though rare, these effects can be serious and include acute tubular necrosis and interstitial nephritis. drugs.comdrugs.comdrugs.com Such adverse renal events are most frequently observed in cases of acetaminophen overdose, chronic abuse of multiple analgesics, or in conjunction with acetaminophen-related liver damage. drugs.comdrugs.comdrugs.com Acute tubular necrosis associated with acetaminophen typically occurs alongside liver failure, but has been noted as an isolated finding in rare instances. drugs.comdrugs.com Furthermore, long-term consumption of acetaminophen may be associated with an increased risk of end-stage renal disease and renal cell carcinoma. drugs.comdrugs.com

One case report identified acute diffuse interstitial nephritis in a patient taking a combination product containing this compound, metamizole, and caffeine. imj.ie The renal biopsy showed extensive lymphocytic tubulitis and a diffuse interstitial inflammatory infiltrate, which was attributed to metamizole. imj.ie There is currently no specific FDA guidance on the use of this compound in patients with renal impairment. wikidoc.org

| Consideration | Associated Compound | Key Findings | Citations |

|---|---|---|---|

| Contraindication | This compound | Contraindicated in patients with severe renal disease. | wikidoc.orgmims.com |

| Adverse Effects (Rare) | Acetaminophen (in combination products) | Acute tubular necrosis, interstitial nephritis. Most often seen after overdose or chronic abuse. | drugs.comdrugs.comdrugs.com |

| Long-Term Use Risk | Acetaminophen (in combination products) | Potential increased risk of end-stage renal disease and renal cell carcinoma. | drugs.comdrugs.com |

| Special Populations | This compound / Acetaminophen | Caution is advised in geriatric patients due to a higher likelihood of pre-existing renal function impairment. | wikidoc.orgdrugs.com |

Neurological and Central Nervous System Adverse Effects

Characterization of Drowsiness and Dizziness Incidents

Drowsiness and dizziness are frequently reported neurological side effects associated with this compound and its combination formulations. drugs.com These effects are typically described as transient. drugs.com In some instances, these symptoms may be managed by reducing the dose. drugs.com

The sedative properties of isometheptene-containing products can be exacerbated when co-administered with other central nervous system (CNS) depressants. drugs.com Such substances include antihistamines, sedatives, tranquilizers, prescription pain medications, muscle relaxants, and alcohol. drugs.com The concurrent use of these agents can lead to a more pronounced level of drowsiness, dizziness, and reduced alertness. drugs.com

| Adverse Event | Description | Potentiating Factors | Citations |

|---|---|---|---|

| Dizziness | A transient side effect reported by some patients. | Co-administration with other CNS depressants. | drugs.com |

| Drowsiness | A transient side effect that may impair alertness. | Co-administration with alcohol, antihistamines, sedatives, or other CNS depressants. | drugs.comdrugs.com |

Pathophysiology of Medication-Overuse Headache Associated with this compound

Medication-overuse headache (MOH) is a secondary chronic headache that develops from the regular and excessive use of acute headache medications, including combination analgesics containing isometheptene. practicalneurology.comresearchgate.net MOH is defined as a headache occurring on 15 or more days per month in a patient with a pre-existing headache disorder who has been overusing one or more acute medications for more than three months. practicalneurology.commsdmanuals.commdpi.com For combination analgesics like those containing isometheptene, overuse is typically defined as use on 10 or more days per month. practicalneurology.com

The pathophysiology of MOH is complex and not fully elucidated, but it is thought to involve neurophysiological changes that lead to a state of central sensitization. msdmanuals.comnih.gov Key proposed mechanisms include:

Increased Neuronal Excitability : Clinical and preclinical studies suggest that chronic medication overuse leads to hyperexcitability of neurons in the cerebral cortex and the trigeminal system. nih.gov This can facilitate processes like cortical spreading depression (an analog of migraine aura) and central sensitization, where neurons in the pain pathways become more responsive to stimuli. nih.gov

Derangement of Pain Modulating Systems : The development of MOH is linked to the disruption of endogenous pain control systems. mdpi.comnih.gov This includes alterations in neurotransmitter systems, particularly serotonin (B10506) (5-HT). nih.gov Chronic medication use may lead to decreased serotonin levels, which can, in turn, increase the expression and release of calcitonin gene-related peptide (CGRP) and sensitize trigeminal nociceptors, thereby lowering the pain threshold. nih.gov Changes in the endocannabinoid and dopamine (B1211576) systems have also been implicated. practicalneurology.comnih.gov

Receptor Regulation Changes : Long-term exposure to headache medications can alter the density and function of critical receptors. researchgate.net For example, changes in the expression of excitatory 5-HT2A receptors may increase susceptibility to cortical spreading depression. nih.gov

These adaptations within the central nervous system are believed to transform an episodic headache disorder into a chronic one, where the medication itself begins to perpetuate the headache cycle. practicalneurology.comnih.gov

Clinically Significant Drug-Drug Interactions and Contraindications

Critical Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The concurrent use of this compound with Monoamine Oxidase Inhibitors (MAOIs) is strictly contraindicated. wikidoc.orgmims.com This combination poses a risk of a hypertensive crisis, a sudden and severe increase in blood pressure that can be life-threatening. mims.comwikipedia.org

Isometheptene is an indirect-acting sympathomimetic amine, meaning it works in part by stimulating the release of norepinephrine (B1679862) from nerve terminals. drugbank.com MAOIs are a class of drugs that inhibit the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for breaking down neurotransmitters like norepinephrine and tyramine. wikipedia.orgyoutube.com

The mechanism of this critical interaction is as follows:

MAOIs block the metabolic degradation of norepinephrine and tyramine. wikipedia.org

Isometheptene, as a sympathomimetic, increases the release of norepinephrine. drugbank.com

The presence of an MAOI prevents the breakdown of this excess norepinephrine, leading to its accumulation in the synapse.

This accumulation results in overstimulation of adrenergic receptors, causing severe vasoconstriction and a rapid, dangerous elevation in blood pressure. wikipedia.org

Due to this risk, a washout period is necessary, and MAOIs should be avoided for at least two weeks before starting treatment with an isometheptene-containing product. drugs.com

Modulation of Antihypertensive Agent Efficacy

This compound may decrease the therapeutic efficacy of various antihypertensive agents. mims.comdrugbank.com Its intrinsic mechanism of action as a sympathomimetic vasoconstrictor directly opposes the blood pressure-lowering effects of these medications. mims.comwikidoc.orgdrugbank.com

The vasoconstriction is achieved through the activation of the sympathetic nervous system, which leads to the contraction of smooth muscle in blood vessels. drugbank.com This action can counteract the effects of antihypertensive drugs that work by promoting vasodilation or reducing sympathetic output. Caution and close monitoring of blood pressure are advised when isometheptene is co-administered with antihypertensive agents. drugs.com

| Antihypertensive Drug Class | Examples | Nature of Interaction | Citations |

|---|---|---|---|

| Angiotensin Receptor Blockers (ARBs) | Aliskiren | Isometheptene may decrease the antihypertensive activities of these agents. | drugbank.com |

| Beta-Blockers | Atenolol, Alprenolol, Betaxolol, Bisoprolol | The therapeutic efficacy of isometheptene can be decreased by beta-blockers, and isometheptene may antagonize their hypotensive effects. | mims.comdrugbank.com |

| Calcium Channel Blockers | Bepridil | Isometheptene may decrease the antihypertensive activities of these agents. | drugbank.com |

| Diuretics | Chlorothiazide, Chlorthalidone | Isometheptene may decrease the antihypertensive activities of these agents. | drugbank.com |

| Endothelin Receptor Antagonists | Ambrisentan, Bosentan | Isometheptene may decrease the antihypertensive activities of these agents. | drugbank.com |

| Adrenergic Neurone Blockers | Bethanidine | Isometheptene may antagonize the hypotensive effects of these agents. | mims.comdrugbank.com |

Interactions with Central Nervous System Depressants and Psychoactive Medications

The concomitant use of this compound with central nervous system (CNS) depressants and other psychoactive medications warrants caution due to the potential for additive or synergistic effects.

This compound itself can cause transient dizziness and drowsiness in some patients. drugs.comwikidoc.org When combined with other substances that depress the central nervous system, these effects can be potentiated, leading to significant impairment of mental alertness and motor coordination. drugs.com Examples of CNS depressants that may interact with this compound include antihistamines (e.g., diphenhydramine), anti-seizure drugs (e.g., carbamazepine, phenytoin), medications for anxiety or sleep (e.g., alprazolam, diazepam, zolpidem), muscle relaxants, and narcotic pain relievers. wikidoc.org

A particularly significant and potentially hazardous interaction exists between this compound and monoamine oxidase inhibitors (MAOIs). bayviewrx.comdrugs.com MAOIs, a class of antidepressants, prevent the breakdown of neurotransmitters like norepinephrine. mayoclinic.org As a sympathomimetic amine, isometheptene can also increase the levels of these neurotransmitters. drugbank.com The concurrent use of this compound and MAOIs can lead to a hypertensive crisis, a severe and life-threatening increase in blood pressure. bayviewrx.comnih.gov Therefore, the use of this compound is contraindicated in patients who are currently taking or have recently taken an MAOI. rxlist.comdrugs.comdrugs.com

Caution is also advised when this compound is used with tricyclic antidepressants, as this combination may increase the likelihood of tachycardia and palpitations. cambridge.org

Interactive Data Table: Interactions of this compound with CNS Depressants and Psychoactive Medications

| Interacting Drug Class | Example Medications | Potential Adverse Interaction | Mechanism of Interaction |

| CNS Depressants | Antihistamines (e.g., diphenhydramine), Benzodiazepines (e.g., alprazolam, diazepam), Opioids | Additive CNS depression (drowsiness, dizziness) | Both agents cause CNS depression, leading to a potentiated effect. drugs.com |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Hypertensive Crisis | Isometheptene is a sympathomimetic, and MAOIs inhibit the breakdown of sympathomimetic amines, leading to excessive adrenergic stimulation and a sharp rise in blood pressure. bayviewrx.comnih.gov |

| Tricyclic Antidepressants (TCAs) | Amitriptyline, Nortriptyline | Increased risk of tachycardia and palpitations | Additive effects on the cardiovascular system. cambridge.org |

Safety Implications for Specific Patient Populations (e.g., Geriatric, Pre-existing Conditions)

The use of this compound requires careful consideration in certain patient populations due to an increased risk of adverse events.

Geriatric Patients: There is a lack of specific published information comparing the use of this compound in the elderly with other age groups. drugs.comwikidoc.org However, geriatric patients are more likely to have peripheral vascular disease, making them more susceptible to the adverse effects of peripheral vasoconstriction caused by isometheptene. drugs.comwikidoc.org Additionally, age-related declines in renal function may necessitate caution. drugs.comwikidoc.org Despite these concerns, some sources suggest that isometheptene may be a safer alternative for elderly patients compared to ergot derivatives for the management of acute vascular headaches. drugs.comwikidoc.org

Patients with Pre-existing Conditions: this compound is contraindicated in individuals with several pre-existing conditions due to its sympathomimetic and vasoconstrictive properties. These contraindications include:

Glaucoma: The vasoconstrictive effects can potentially exacerbate this condition. rxlist.comdrugs.com

Severe Renal Disease: Impaired kidney function can affect the clearance of the drug. rxlist.comdrugs.comwikidoc.org

Severe Hepatic Disease: Liver impairment can alter the metabolism of isometheptene. rxlist.comdrugs.com

Hypertension: The sympathomimetic action can lead to further increases in blood pressure. rxlist.comdrugs.com

Organic Heart Disease and Peripheral Vascular Disease: The vasoconstrictive effects can be detrimental in patients with these conditions. rxlist.comdrugs.com A case of acute necrotizing eosinophilic myocarditis has been reported with excessive use of a product containing isometheptene. benchchem.com

Interactive Data Table: Safety Considerations for this compound in Specific Patient Populations

| Patient Population | Key Safety Concern(s) | Rationale for Concern |

| Geriatric | Increased susceptibility to peripheral vasoconstriction; potential for impaired renal clearance. | Higher prevalence of peripheral vascular disease and age-related decline in renal function. drugs.comwikidoc.org |

| Patients with Glaucoma | Contraindicated. | Vasoconstrictive properties may worsen glaucoma. rxlist.comdrugs.com |

| Patients with Severe Renal Disease | Contraindicated. | Potential for reduced drug clearance and accumulation. rxlist.comdrugs.comwikidoc.org |

| Patients with Severe Hepatic Disease | Contraindicated. | Potential for altered drug metabolism. rxlist.comdrugs.com |

| Patients with Hypertension | Contraindicated. | Sympathomimetic effects can elevate blood pressure. rxlist.comdrugs.com |

| Patients with Organic Heart Disease or Peripheral Vascular Disease | Contraindicated. | Vasoconstrictive effects can be harmful in these conditions. rxlist.comdrugs.com |

Regulatory Landscape and Post Marketing Surveillance of Isometheptene Mucate

Historical Regulatory Classification and Efficacy Review Processes

Isometheptene (B1672259) mucate entered the pharmaceutical market at a time when drug regulations were significantly different from today. In the United States, it was first approved in 1948 based on safety data alone, a common practice before the landmark 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic (FD&C) Act. fda.govdrugs.comhrsa.gov These amendments mandated that manufacturers also provide substantial evidence of their products' efficacy for their intended uses. fda.gov

As a result, drugs approved between 1938 and 1962, including isometheptene mucate, were subjected to a retrospective evaluation of their effectiveness through the Drug Efficacy Study Implementation (DESI) program. fda.govdrugcentral.org The DESI review for this compound, under Docket No. FDA-1975-N-0355 (formerly 75N-0185), assessed its efficacy for various indications, including as an adjunct in the treatment of peptic ulcers and for migraine headaches. drugs.comnih.gov

Initially, this compound was classified as "possibly effective" for the treatment of migraine headaches. nih.govnih.gov This classification required manufacturers to conduct further studies to provide substantial evidence of efficacy to retain their marketing approval. For years, products containing this compound, often in combination with other substances like dichloralphenazone (B1670458) and acetaminophen (B1664979) (e.g., Midrin), remained on the market under this provisional status. drugcentral.orgnih.gov

The DESI proceeding for this compound was eventually closed on January 10, 2014. fda.gov The closure of this docket signified that all outstanding hearing requests had been withdrawn, and it became unlawful to introduce into interstate commerce any products subject to this review that were not covered by an approved New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). drugs.com

Current Regulatory Status and Challenges for this compound-Containing Products

As of the closure of the DESI review, the U.S. Food and Drug Administration (FDA) considers drug products containing this compound to be unapproved new drugs. drugs.combrazilianjournals.com.br This is because no manufacturer has successfully navigated the modern drug approval process by submitting an NDA with sufficient evidence of both safety and efficacy for its intended use. fda.govhrsa.gov

In October 2017, the FDA formally notified manufacturers and labelers to cease the distribution of their this compound-containing products. drugs.combrazilianjournals.com.br By January 1, 2018, all companies had agreed to stop distributing these unapproved drugs. brazilianjournals.com.br The FDA maintains that any distribution of unapproved isometheptene-containing drug products is unlawful and subject to enforcement action. brazilianjournals.com.br

This regulatory action has presented a significant challenge for patients and healthcare providers who had relied on these products for the management of migraines and tension headaches. fda.gov While the active pharmaceutical ingredient this compound holds a monograph in the United States Pharmacopeia (USP), allowing it to be used in compounding by pharmacies, the commercially manufactured combination products are no longer available. fda.gov

Globally, the regulatory status of this compound varies. For instance, in Brazil, combination products containing this compound remain available over-the-counter.

Analysis of Post-Marketing Surveillance Data and Case Reports of Adverse Events

Post-marketing surveillance plays a critical role in monitoring the safety of pharmaceutical products after they have been approved and are in general use. fda.gov For this compound, this surveillance has primarily been in the form of spontaneous case reports of adverse events rather than large-scale, systematic data analysis from databases like the FDA Adverse Event Reporting System (FAERS), especially given its unapproved drug status in the U.S. for many years.

These case reports have highlighted serious cardiovascular risks associated with this compound, which are consistent with its sympathomimetic mechanism of action that leads to vasoconstriction.

Notable Case Reports:

| Adverse Event | Patient Profile | Circumstances | Outcome |

| Intracerebral Hemorrhage | 45-year-old woman with no prior stroke risk factors. benchchem.comfda.gov | Ingestion of a combination product containing this compound, dichloralphenazone, and acetaminophen. benchchem.comfda.gov | The patient suffered a massive intracerebral hemorrhage. Neuroimaging did not reveal any underlying structural vascular disease. This was the first reported case of isometheptene-induced intracerebral hemorrhage in the absence of pre-existing cerebrovascular conditions. benchchem.comfda.gov |

| Acute Necrotizing Eosinophilic Myocarditis | 29-year-old woman. benchchem.com | Excessive use of an over-the-counter medication containing this compound. benchchem.com | The patient developed acute necrotizing eosinophilic myocarditis, a serious cardiovascular complication. This case underscores the potential dangers of prolonged or excessive use due to the drug's vasoconstrictive effects. benchchem.com |

These reports, while not providing incidence rates, are significant in identifying potential causal links between this compound and severe adverse events. The case of intracerebral hemorrhage is particularly concerning as it suggests a risk even in individuals without apparent predisposing factors. fda.gov The seriousness of these reported events has likely contributed to the stringent regulatory stance taken by the FDA.

Implications for Future Drug Development and Approval Pathways

The regulatory history and post-marketing experience of this compound have important implications for the future development of this and similar compounds. The primary takeaway is the necessity of meeting modern standards for drug approval, which require robust evidence of both safety and efficacy from well-controlled clinical trials. hrsa.gov

The unapproved status of racemic this compound has spurred interest in developing its individual isomers as new chemical entities. For instance, TNX-201, the (R)-isomer of this compound (dexthis compound), has been investigated as a potential treatment for episodic tension-type headache. core.ac.uk The rationale behind this approach is that one isomer may be primarily responsible for the therapeutic effects, while the other may contribute more to adverse effects. tonixpharma.com By isolating the more active and potentially safer isomer, developers aim to create a product with an improved therapeutic profile that can successfully navigate the rigorous FDA approval process. tonixpharma.com

The development of single-isomer drugs from a previously marketed racemic mixture is a recognized pathway in drug development. However, it still requires a full complement of preclinical and clinical studies to establish the safety and efficacy of the new chemical entity. core.ac.uk

The story of this compound serves as a case study in the evolution of drug regulation and the importance of post-marketing surveillance. It highlights that even drugs with a long history of use must adhere to current scientific and regulatory standards to remain on the market. For any future development involving isometheptene or its derivatives, a comprehensive clinical development program, including thorough safety and efficacy trials, will be non-negotiable for achieving regulatory approval.

Future Directions and Research Opportunities for Isometheptene Mucate

Development of Enantiomer-Specific Therapeutics, particularly (R)-Isometheptene Mucate

Isometheptene (B1672259) has been traditionally used as a racemic mixture, containing both (R)- and (S)-enantiomers. tonixpharma.com Emerging research indicates that these enantiomers possess distinct pharmacological profiles. The (R)-isomer, in particular, has shown high specificity as an agonist for the imidazoline (B1206853) I1 receptor, while the (S)-isomer has no affinity for this receptor. tonixpharma.com This discovery has paved the way for the development of enantiomer-specific therapeutics.

Preclinical studies have demonstrated that (R)-isometheptene mucate, also known as TNX-201, potently and selectively binds to imidazoline type-1 (I1) receptors in the central nervous system, where it functions as an agonist. firstwordpharma.comtonixpharma.com This selective binding is believed to contribute to its analgesic effects. firstwordpharma.com In rat models of trigeminal pain, the (R)-isomer significantly increased trigeminal thresholds, indicating a reduction in pain sensitivity, whereas the (S)-isomer had no effect. tonixpharma.com

The development of (R)-isometheptene as a single isomer therapeutic holds the promise of an improved treatment for episodic tension-type headaches compared to the racemic mixture. google.comgoogle.com It is hypothesized that using only the (R)-enantiomer will retain the therapeutic benefits for migraine while minimizing the side effects associated with the racemate, such as cranial vasoconstriction. nih.gov A Phase 1 clinical trial of TNX-201 showed it to be well-tolerated at all studied doses, with a dose-related increase in pharmacokinetic parameters. firstwordpharma.com Subsequently, a Phase 2 proof-of-concept study was initiated to evaluate its efficacy and safety in treating episodic tension-type headache. tonixpharma.comdrugbank.com

Table 1: Comparison of Isometheptene Enantiomers

| Feature | (R)-Isometheptene | (S)-Isometheptene | Racemic Isometheptene |

| Receptor Affinity | High affinity for Imidazoline I1 receptors tonixpharma.com | No affinity for Imidazoline I1 receptors tonixpharma.com | Mixed affinity |

| Proposed Mechanism | Central analgesia via I1 receptor agonism firstwordpharma.com | Primarily vasoconstriction nih.gov | Combination of central and vascular effects |

| Clinical Development | Investigated as TNX-201 for episodic tension-type headache tonixpharma.com | Not pursued for individual development | Historically used in combination products tonixpharma.com |

| Potential Advantage | Targeted analgesic effect with potentially fewer cardiovascular side effects nih.gov | --- | Broad, less specific action |

Investigation of Novel Therapeutic Targets and Potential Indications beyond Headache

While isometheptene's primary use has been for headaches, its mechanism of action suggests potential for other therapeutic applications. The identification of the imidazoline I1 receptor as a target for (R)-isometheptene opens up new avenues for research into conditions where this receptor plays a role. google.comgoogle.com

Future research could explore the efficacy of isometheptene mucate, particularly the (R)-isomer, in other neurological and pain-related disorders. The central antinociceptive properties of imidazoline I1 receptor agonists suggest potential applications in various pain states. nih.gov Additionally, given the historical understanding of isometheptene's vasoconstrictive properties, further investigation into its effects on neurovascular pathways and its potential modulation of the trigeminal vascular system is warranted. mdpi.comncats.io The development of new therapeutic targets for migraine, such as CGRP receptor antagonists and 5-HT1F agonists, provides a framework for comparing and contrasting the mechanisms of older drugs like isometheptene to identify unique therapeutic niches. mdpi.com

Advanced Pharmacogenomic Research to Predict this compound Response and Safety

By integrating genotype information with clinical data, it may be possible to develop population models that predict patient response to isometheptene. google.com This could involve identifying genetic markers associated with favorable outcomes or an increased risk of adverse effects. Such research would enable a more personalized approach to treatment, allowing clinicians to select patients who are most likely to benefit from isometheptene therapy and to determine optimal dosing regimens based on an individual's genetic makeup. google.com

Exploration of this compound's Role in Other Pain Pathologies (e.g., Allodynia, Fibromyalgia, Rheumatoid Arthritis)

The potential analgesic properties of this compound may extend beyond headache pain. There is a rationale for investigating its utility in other chronic pain conditions characterized by central sensitization, such as allodynia, fibromyalgia, and rheumatoid arthritis. google.comgoogle.comnih.gov

A patent for a eutectic formulation of this compound suggests its potential as a potent and selective pain inhibitor for a range of conditions including inflammatory diseases, allodynia, fibromyalgia, and rheumatoid arthritis. google.comgoogle.com Fibromyalgia is a complex syndrome often associated with inflammation, oxidative stress, and altered mitochondrial metabolism. mdpi.com Pain in rheumatoid arthritis, while rooted in joint inflammation, also has a centralized component. nih.gov Given that (R)-isometheptene is being investigated for its central analgesic properties, exploring its efficacy in these conditions is a logical next step. firstwordpharma.com

Table 2: Potential Future Indications for this compound

| Potential Indication | Rationale | Supporting Evidence/Hypothesis |

| Allodynia | Central pain sensitization is a key feature. nih.gov | Patent application suggests potential as a pain inhibitor for allodynia. google.comgoogle.com |

| Fibromyalgia | Characterized by widespread pain and central sensitization. nih.govmdpi.com | Patent application lists fibromyalgia as a potential indication. google.comgoogle.com |

| Rheumatoid Arthritis | Pain has both inflammatory and centralized components. nih.gov | Patent application includes rheumatoid arthritis as a potential target. google.comgoogle.com |

Methodological Advancements in Clinical Trial Design for Headache Management

The landscape of clinical trials for headache management is continually evolving. nih.govpracticalneurology.com Future studies on this compound should incorporate these advancements to generate robust and clinically meaningful data. This includes utilizing patient-reported outcomes, innovative trial designs, and comparative effectiveness research.

Recent clinical trials in headache have focused on early intervention and improving quality of life, not just pain reduction. practicalneurology.com Future isometheptene trials could adopt similar endpoints. Furthermore, as new classes of drugs like gepants and CGRP monoclonal antibodies become more established, head-to-head comparative trials with isometheptene could help define its place in the treatment algorithm. practicalneurology.comfrontiersin.org There is also a need for studies that evaluate combination therapies to achieve both rapid and sustained headache relief. nih.gov Non-pharmacological interventions and neuromodulation techniques are also gaining prominence, and future research could explore the integration of isometheptene with these modalities. nih.govfrontiersin.orgpracticalneurology.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Isometheptene Mucate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (4.6 mm × 25 cm, 5 µm packing) is widely used. Detection involves variable wavelengths: 280 nm for acetaminophen, 243 nm for dichloralphenazone, and 190 nm for this compound. Validation requires a relative standard deviation (RSD) ≤2.0% for peak responses .

- Application : This method ensures precise dissolution testing, critical for assessing bioavailability in compliance with USP standards .

Q. What pharmacological mechanisms are attributed to this compound in preclinical models?

- Mechanistic Basis : As an indirect-acting sympathomimetic, it likely stimulates β-adrenergic receptors, inducing vasoconstriction and smooth muscle relaxation. Experimental confirmation involves in vitro receptor-binding assays and ex vivo tissue models (e.g., isolated vascular preparations) to quantify dose-response relationships .

- Limitations : Current evidence lacks detailed molecular pathways, necessitating proteomic or transcriptomic analyses for mechanistic validation .

Q. How should researchers address safety concerns related to this compound’s association with porphyria?

- Preclinical Screening : Use porphyrinogenic animal models (e.g., ALA-treated rodents) to measure urinary δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) levels post-administration. Compare results with known porphyrin-inducing agents .

- Ethical Considerations : Adhere to institutional guidelines for humane endpoints and metabolic monitoring .

Q. What protocols ensure proper procurement of this compound reference standards?

- Guidelines : Source USP-grade standards (e.g., Sigma-Aldrich) with documented Certificates of Analysis (COA). Cross-validate purity via independent assays (e.g., NMR, mass spectrometry) .

- Compliance : Include batch numbers and storage conditions (e.g., desiccated, room temperature) in experimental documentation .

Advanced Research Questions

Q. How can the PICOT framework structure a clinical study on this compound’s efficacy in migraine management?

- Design :

- P opulation: Adults (18–65 years) with episodic migraines.

- I ntervention: Oral administration of 65 mg this compound.